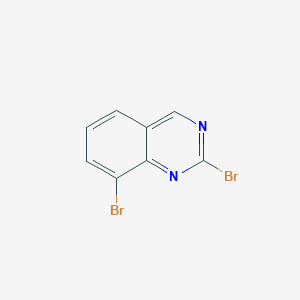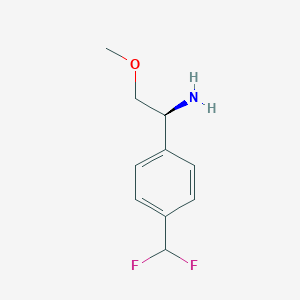
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
Méthodes De Préparation
The synthesis of (S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethylated phenyl intermediate:
Attachment of the methoxyethanamine moiety: The difluoromethylated phenyl intermediate is then reacted with a suitable methoxyethanamine derivative under controlled conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include electrophilic fluorinating reagents, nucleophiles, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(S)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
Trifluoromethylated analogs: Compounds with a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated analogs: Compounds with a monofluoromethyl group, which may have distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
(1S)-1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3/t9-/m1/s1 |
Clé InChI |
KBVRIQPOYDXYAP-SECBINFHSA-N |
SMILES isomérique |
COC[C@H](C1=CC=C(C=C1)C(F)F)N |
SMILES canonique |
COCC(C1=CC=C(C=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


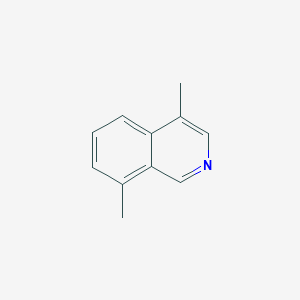
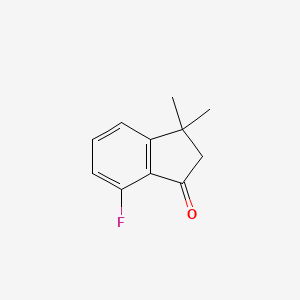
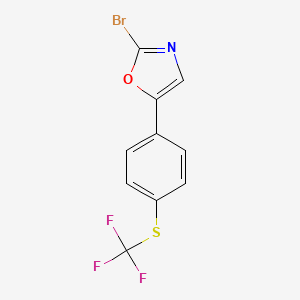
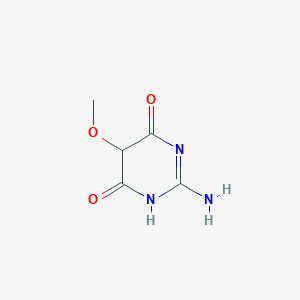
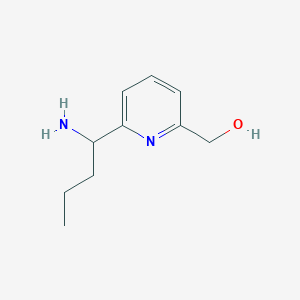
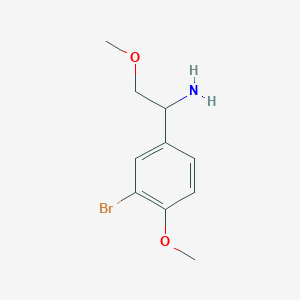
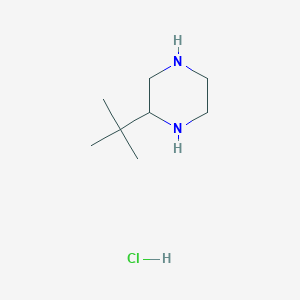
![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
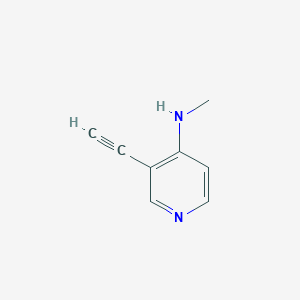
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
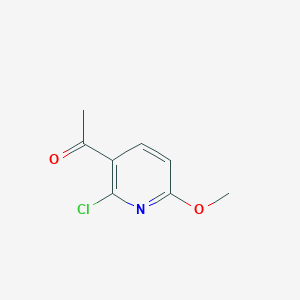

![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
